



# Application Note: BI-1347 Protocol for LanthaScreen™ TR-FRET Kinase Assay

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | BI-1347 |           |
| Cat. No.:            | B606071 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

BI-1347 is a highly potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close homolog CDK19.[1][2][3] It demonstrates significant anti-tumor activity and is a valuable tool for investigating the biological roles of CDK8/19 in transcriptional regulation and cancer biology.[2][3][4] The LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay is a robust and sensitive platform for quantifying kinase activity and inhibitor potency.[5][6][7][8] This document provides a detailed protocol for utilizing BI-1347 in a LanthaScreen™ TR-FRET kinase assay to determine its inhibitory activity against CDK8.

#### **BI-1347** Properties

**BI-1347** is an orally active small molecule inhibitor with nanomolar potency against CDK8.[4][9] It is highly selective for CDK8 and CDK19 over a broad panel of other kinases.[1][10]

Quantitative Data Summary



| Parameter   | Value        | Target Kinase(s)                  | Notes                                            |
|-------------|--------------|-----------------------------------|--------------------------------------------------|
| IC50        | 1.0 nM[2][3] | CDK8                              |                                                  |
| IC50        | 1.1 nM[4][9] | CDK8                              |                                                  |
| IC50        | 1.4 nM[1]    | CDK8                              | _                                                |
| IC50        | 1.7 nM[10]   | CDK19                             | _                                                |
| Selectivity | >300-fold    | Against a panel of 326 kinases[1] | BI-1347 shows exquisite selectivity for CDK8/19. |

## **LanthaScreen™ TR-FRET Kinase Assay Principle**

The LanthaScreen™ kinase assay is a TR-FRET based method that measures the phosphorylation of a substrate by a kinase.[6][8] The assay involves a kinase, a fluorescein-labeled substrate, and ATP. After the kinase reaction, a terbium-labeled antibody specific for the phosphorylated substrate is added.[5][6] When the substrate is phosphorylated, the terbium-labeled antibody binds to it, bringing the terbium donor and fluorescein acceptor into close proximity. Excitation of the terbium donor results in FRET to the fluorescein acceptor, leading to a detectable signal at 520 nm.[5][7] In the presence of an inhibitor like **BI-1347**, kinase activity is reduced, leading to less substrate phosphorylation and a decrease in the TR-FRET signal.





Click to download full resolution via product page

Figure 1: Principle of the LanthaScreen™ TR-FRET Kinase Assay.

## **Experimental Protocol**

This protocol is adapted from general LanthaScreen<sup>™</sup> kinase assay procedures and should be optimized for specific laboratory conditions and instrumentation.[11][12][13]

Materials and Reagents

- **BI-1347** (prepare a stock solution in DMSO)
- CDK8 Kinase

## Methodological & Application





- Fluorescein-labeled substrate (e.g., a suitable peptide or protein substrate for CDK8)
- ATP
- LanthaScreen™ Tb-labeled phospho-specific antibody
- 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- TR-FRET Dilution Buffer
- EDTA (to stop the kinase reaction)
- Low-volume 384-well plates (white or black)
- TR-FRET compatible plate reader

**Experimental Workflow** 





Click to download full resolution via product page

**Figure 2:** Experimental workflow for the **BI-1347** LanthaScreen<sup>™</sup> assay.



#### Procedure

- **BI-1347** Preparation: Prepare a serial dilution of **BI-1347** in 1X Kinase Buffer A. The final concentration in the assay should typically range from low nanomolar to micromolar to determine the IC50 value. A 4X stock of these dilutions is recommended.[14]
- Kinase Reaction Setup:
  - $\circ$  Add 2.5 µL of the 4X **BI-1347** serial dilutions to the wells of a 384-well plate.
  - Prepare a 2X kinase/substrate/ATP mixture in 1X Kinase Buffer A. The optimal concentrations of kinase and ATP should be determined experimentally, often near the Km of ATP for the kinase.
  - Add 5 μL of the 2X kinase/substrate/ATP mixture to the wells containing BI-1347.
  - The total volume of the kinase reaction will be 10 μL.
- Kinase Reaction Incubation: Cover the plate and incubate for 60 minutes at room temperature.
- Detection:
  - Prepare a 2X detection solution containing the Tb-labeled antibody and EDTA in TR-FRET Dilution Buffer. The final concentration of EDTA is typically 10 mM to stop the reaction.
  - Add 10 μL of the 2X detection solution to each well.
  - The final volume in each well will be 20 μL.
- Detection Incubation: Cover the plate and incubate for 30 to 60 minutes at room temperature to allow for antibody binding.
- Data Acquisition: Read the plate on a TR-FRET compatible plate reader. Measure the emission at 520 nm (acceptor) and 490 nm (donor).[5]

#### Data Analysis



- Calculate the Emission Ratio: For each well, calculate the TR-FRET emission ratio by dividing the acceptor signal (520 nm) by the donor signal (490 nm).
- Data Normalization: Normalize the data using controls (0% inhibition with DMSO and 100% inhibition with a high concentration of a known inhibitor or no kinase).
- IC50 Determination: Plot the normalized emission ratio against the logarithm of the **BI-1347** concentration. Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value.

#### **CDK8 Signaling Pathway Context**

CDK8 is a component of the Mediator complex, which links gene-specific transcriptional regulators to the RNA polymerase II (Pol II) machinery.[2][3] By inhibiting CDK8, **BI-1347** can modulate gene expression, which underlies its anti-tumor effects.





Click to download full resolution via product page

Figure 3: Simplified schematic of CDK8's role in transcription.

#### Conclusion

This application note provides a comprehensive protocol for using the potent and selective CDK8/19 inhibitor, **BI-1347**, in a LanthaScreen<sup>™</sup> TR-FRET kinase assay. This methodology enables the accurate determination of **BI-1347**'s inhibitory potency and can be adapted for high-throughput screening of other potential kinase inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance PMC [pmc.ncbi.nlm.nih.gov]
- 2. opnme.com [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific TW [thermofisher.com]
- 7. LanthaScreen Technology Overview | Thermo Fisher Scientific TW [thermofisher.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific SG [thermofisher.com]



- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [Application Note: BI-1347 Protocol for LanthaScreen™
  TR-FRET Kinase Assay]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b606071#bi-1347-protocol-for-use-in-a-lanthascreen-kinase-assay]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com